molecular formula C8H7ClO4 B1505425 2-(2-Chloro-4-hydroxyphenoxy)acetic acid CAS No. 7417-87-0

2-(2-Chloro-4-hydroxyphenoxy)acetic acid

Cat. No.: B1505425
CAS No.: 7417-87-0
M. Wt: 202.59 g/mol
InChI Key: LWBMOCFWIWGZNW-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and CAS Registry Number

The compound is systematically named 2-(2-chloro-4-hydroxyphenoxy)acetic acid and is registered under the CAS number 7417-87-0 . Its molecular formula is C₈H₇ClO₄ , with a molecular weight of 202.59 g/mol .

Property Value
Systematic Name This compound
CAS Number 7417-87-0
Molecular Formula C₈H₇ClO₄
Molecular Weight 202.59 g/mol
SMILES C1=CC(=C(C=C1O)Cl)OCC(=O)O

Structural Features

The molecule contains three functional groups:

  • Phenoxy group : A benzene ring with a chlorine substituent at position 2 and a hydroxyl group at position 4.
  • Ether linkage : Connects the phenoxy group to the acetic acid moiety.
  • Carboxylic acid : The terminal acetic acid group contributes to solubility and reactivity.

The hydroxyl group enhances hydrogen-bonding capacity, while the chlorine atom introduces electron-withdrawing effects, influencing reactivity in nucleophilic substitution reactions.

Historical Context of Phenoxyacetic Acid Derivatives

Early Developments in Phenoxy Herbicides

Phenoxyacetic acids emerged as synthetic auxins in the 1940s, with 2,4-dichlorophenoxyacetic acid (2,4-D) and mecoprop (MCPA) becoming foundational herbicides. These compounds mimic indole-3-acetic acid (IAA), a natural plant hormone, disrupting cell elongation and nutrient transport in plants.

Compound Biological Role Key Applications
2,4-Dichlorophenoxyacetic acid Synthetic auxin, herbicide Broadleaf weed control
MCPA Selective herbicide Cereal and pasture management
This compound Intermediate for bioactive derivatives Pharmaceutical synthesis

Evolution of Chlorinated Derivatives

The introduction of chlorine atoms into phenoxyacetic acids improved stability and targeted bioactivity. For example, This compound is synthesized via chlorination of hydroxyphenoxyacetic acid precursors, followed by acylation. This structural modification enhances lipophilicity, enabling penetration into plant tissues or microbial membranes.

Positional Isomerism in Chlorinated Hydroxyphenoxyacetic Acids

Structural Variations and Isomerism

Positional isomerism arises when substituents occupy different positions on the aromatic ring. Key isomers of chlorinated hydroxyphenoxyacetic acids include:

Isomer Substituent Positions CAS Number Biological Relevance
This compound Cl (C2), OH (C4) 7417-87-0 Intermediate for antimicrobial agents
2-(4-Chloro-2-hydroxyphenoxy)acetic acid Cl (C4), OH (C2) 7417-89-2 Herbicide precursor
2-(5-Chloro-2-hydroxyphenoxy)acetic acid Cl (C5), OH (C2) 2320220 Limited reported applications

Impact of Isomerism on Reactivity and Bioactivity

The position of substituents critically influences electronic and steric effects:

  • Ortho/para substitution : The chlorine at C2 in this compound directs electrophilic substitution to the meta position, while the hydroxyl group at C4 stabilizes intermediates via resonance.
  • Steric hindrance : Bulky substituents in para positions may reduce reactivity in coupling reactions.
  • Biological activity : Para-hydroxy derivatives often exhibit stronger antioxidant properties due to enhanced hydrogen-donating capacity.

Properties

CAS No.

7417-87-0

Molecular Formula

C8H7ClO4

Molecular Weight

202.59 g/mol

IUPAC Name

2-(2-chloro-4-hydroxyphenoxy)acetic acid

InChI

InChI=1S/C8H7ClO4/c9-6-3-5(10)1-2-7(6)13-4-8(11)12/h1-3,10H,4H2,(H,11,12)

InChI Key

LWBMOCFWIWGZNW-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1O)Cl)OCC(=O)O

Canonical SMILES

C1=CC(=C(C=C1O)Cl)OCC(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural similarities with 2-(2-Chloro-4-hydroxyphenoxy)acetic acid, differing in substituents, functional groups, or molecular frameworks. Key comparisons are outlined below:

[2-Chloro-4-(hydroxymethyl)phenoxy]acetic Acid

  • Molecular Formula : C₉H₉ClO₄
  • Molecular Weight : 216.62 g/mol
  • Key Features: A hydroxymethyl (-CH₂OH) group replaces the hydroxyl (-OH) at position 4.
  • Applications : Used in organic synthesis; the hydroxymethyl group may serve as a reactive site for further derivatization .

(4-Chloro-2-methylphenoxy)acetic Acid (MCPA)

  • Molecular Formula : C₉H₉ClO₃
  • Molecular Weight : 200.45 g/mol
  • Key Features : A methyl group at position 2 and chlorine at position 4. The methyl group enhances lipophilicity, making MCPA a potent herbicide.
  • Applications : Widely used as a post-emergent herbicide in agriculture.
  • Toxicity : Linked to kidney/liver injury, anemia, and respiratory issues in humans .

2-(2-Chloro-4-fluorophenoxy)acetic Acid

  • Molecular Formula : C₈H₅ClFO₃
  • Molecular Weight : 203.45 g/mol
  • Key Features: Fluorine replaces the hydroxyl group at position 4.
  • Safety : First-aid measures emphasize respiratory support and avoidance of mouth-to-mouth resuscitation .

2-(2-Chloro-4-cyanophenoxy)acetic Acid

  • Molecular Formula: C₉H₆ClNO₃
  • Molecular Weight : 211.60 g/mol
  • Key Features: A cyano (-CN) group at position 4 introduces strong electron-withdrawing effects, likely increasing acidity compared to the hydroxyl analogue.
  • Applications : Explored in agrochemical research due to its reactivity .

2-(2-Chloro-4-hydroxyphenyl)acetic Acid

  • Molecular Formula : C₈H₇ClO₃
  • Molecular Weight : 186.59 g/mol
  • Key Features : Lacks the ether linkage; the acetic acid is directly bonded to the aromatic ring. This reduces steric hindrance and may alter hydrogen-bonding patterns.
  • Applications: Potential intermediate in pharmaceutical synthesis .

(2-Acetyl-4-chlorophenoxy)acetic Acid

  • Molecular Formula : C₁₀H₉ClO₄
  • Molecular Weight : 228.63 g/mol
  • Applications : Investigated for its role in natural product synthesis .

2-(2,4,6-Trichlorophenoxy)acetic Acid

  • Molecular Formula : C₈H₅Cl₃O₃
  • Molecular Weight : 255.49 g/mol
  • Key Features : Three chlorine atoms enhance lipophilicity and persistence in environmental matrices.
  • Applications: Limited to laboratory research due to high toxicity and environmental concerns .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications Toxicity Profile
This compound C₈H₇ClO₄ 202.45 -Cl (2), -OH (4) Research, herbicides Limited data
MCPA C₉H₉ClO₃ 200.45 -Cl (4), -CH₃ (2) Herbicide Kidney/liver injury
2-(2-Chloro-4-fluorophenoxy)acetic acid C₈H₅ClFO₃ 203.45 -Cl (2), -F (4) Research Respiratory risks
2-(2-Chloro-4-cyanophenoxy)acetic acid C₉H₆ClNO₃ 211.60 -Cl (2), -CN (4) Agrochemical research Not reported
2-(2,4,6-Trichlorophenoxy)acetic acid C₈H₅Cl₃O₃ 255.49 -Cl (2,4,6) Laboratory use High environmental toxicity

Key Findings

Substituent Effects : Electron-withdrawing groups (e.g., -CN, -F) enhance acidity and stability, while bulky groups (e.g., -CH₃, -COCH₃) influence steric interactions and solubility .

Toxicity Trends: Chlorinated phenoxy acids like MCPA exhibit significant toxicity to mammals, whereas fluorinated or cyano-substituted derivatives lack comprehensive toxicity data .

Applications : Herbicidal activity correlates with lipophilicity (e.g., MCPA), while hydroxyl or hydroxymethyl groups expand utility in pharmaceutical synthesis .

Preparation Methods

Nucleophilic Substitution Using 2-Chloro-4-hydroxyphenol and Chloroacetic Acid

  • Reaction conditions: The phenolic hydroxyl group of 2-chloro-4-hydroxyphenol reacts with chloroacetic acid or its sodium salt in the presence of a base (e.g., sodium hydroxide) to form the ether linkage.
  • Base choice: Sodium hydroxide is preferred for its cost-effectiveness and efficiency.
  • Temperature: Moderate heating (typically 40–110 °C) facilitates the reaction.
  • Catalysts: Copper-based catalysts (e.g., copper sulfate, copper oxide) can be employed to enhance reaction rates and yields.
  • Purification: Acidification of the reaction mixture to pH ~3 using dilute hydrochloric acid precipitates the product, which is then filtered, washed, and recrystallized from ethanol or water.

This method is supported by analogous procedures for related compounds such as 2-bromo-4-hydroxyphenylacetic acid and 2,4-dihydroxyphenylacetic acid, where halogenated hydroxyphenyl precursors undergo substitution and hydrolysis with good yields (around 80–87%) and purity.

Catalytic Hydroxylation of 2-Chlorophenylacetic Acid

An alternative approach involves the hydroxylation of 2-chlorophenylacetic acid under catalytic conditions:

  • Catalysts: Mixtures of copper metal and copper salts (e.g., copper sulfate hexahydrate) are used.
  • Solvent: Organic solvents with boiling points above 130 °C, such as inert hydrocarbons or isopropyl acetate, are employed.
  • Conditions: The reaction is carried out at elevated temperatures (210–220 °C) in a pressure vessel or autoclave for several hours.
  • Workup: After reaction completion, the mixture is cooled, diluted with water, acidified to pH 1, and extracted with organic solvents to isolate the product.
  • Yield and purity: Reported yields are high (93–96%) with good purity (94–99% by GC).

This method is industrially relevant but requires specialized equipment due to the high temperature and pressure conditions.

Use of Alkali Metal Hydroxides and Hydroquinone Derivatives

For related hydroxyphenoxyacetic acids, reactions involving optically active halogenated precursors and hydroquinone or its salts in alkaline aqueous media have been described:

  • The reaction proceeds in the presence of alkali metal hydroxides (e.g., sodium hydroxide).
  • The product precipitates as disodium salts, which can be isolated by filtration.
  • Control of solubility and reaction conditions allows for selective precipitation of optically active compounds.
  • This method emphasizes mild reaction conditions and efficient separation but is more relevant for propionic acid analogs rather than acetic acid derivatives.

Summary of Key Reaction Parameters and Yields

Step/Method Starting Materials Catalyst/Base Temperature (°C) Solvent Yield (%) Notes
Nucleophilic substitution 2-chloro-4-hydroxyphenol + chloroacetic acid NaOH 40–110 Water/ethanol ~80–87 Acidification and recrystallization step
Catalytic hydroxylation 2-chlorophenylacetic acid Cu metal + Cu sulfate 210–220 Isopropyl acetate 93–96 Requires autoclave, high temperature
Alkali hydroxide + hydroquinone salt Halogenated phenyl precursor + hydroquinone salt NaOH ~40 Water Variable Focus on optically active products

Research Findings and Comparative Analysis

  • The nucleophilic substitution method offers a balance of mild conditions, relatively simple procedure, and good yields, making it suitable for laboratory and pilot-scale syntheses.
  • The catalytic hydroxylation method achieves higher purity and yield but demands more complex equipment and higher energy input, suitable for industrial-scale production.
  • The hydroquinone salt method is specialized for optically active derivatives and involves precise control of solubility and precipitation, less common for this compound but informative for related compounds.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(2-chloro-4-hydroxyphenoxy)acetic acid, and how can reaction yields be optimized?

  • Methodology : The compound can be synthesized via hydrolysis of its ester derivatives (e.g., ethyl 2-(5-amino-2-chloro-4-fluorophenoxy)acetate) under alkaline conditions. Optimization involves adjusting pH (8–10), temperature (60–80°C), and reaction time (4–6 hrs) to maximize yield . Solvent selection (aqueous ethanol or methanol) and catalyst use (e.g., NaOH) are critical for efficient ester cleavage . Post-reaction purification via recrystallization or column chromatography is advised.

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR Spectroscopy : ¹H/¹³C NMR identifies aromatic protons (δ 6.8–7.2 ppm) and acetic acid protons (δ 3.6–4.0 ppm) .
  • HPLC-MS : Quantifies purity (>98%) and confirms molecular weight (186.59 g/mol) using reverse-phase C18 columns with a mobile phase of acetonitrile/water (70:30) .
  • FT-IR : Detects hydroxyl (3200–3500 cm⁻¹), carboxylic acid (1700–1720 cm⁻¹), and C-Cl (600–800 cm⁻¹) stretches .

Q. How does the chloro and hydroxyl substitution pattern influence the compound’s physicochemical properties?

  • Methodology : The electron-withdrawing chloro group at the 2-position increases acidity (pKa ~2.8–3.2 for the carboxylic group), while the hydroxyl group at the 4-position enhances solubility in polar solvents (e.g., logP ~1.2) . Computational tools like DFT can model substituent effects on electronic distribution and reactivity .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

  • Methodology :

  • Comparative Assays : Standardize in vitro models (e.g., enzyme inhibition assays for COX-2) to eliminate variability in IC₅₀ values .
  • Structure-Activity Relationship (SAR) Analysis : Correlate substituent variations (e.g., fluoro vs. methoxy groups) with bioactivity trends using multivariate regression .
  • Meta-Analysis : Aggregate data from PubChem and DSSTox to identify outliers and validate trends .

Q. How can computational methods improve the design of derivatives with enhanced stability?

  • Methodology :

  • Reaction Path Modeling : Use quantum chemical calculations (e.g., Gaussian) to predict hydrolysis rates and identify stable intermediates .
  • Molecular Dynamics (MD) : Simulate solvent interactions to optimize solubility and degradation resistance .
  • In Silico Toxicity Prediction : Tools like ProTox-II assess mutagenicity and hepatotoxicity early in design .

Q. What experimental approaches validate the environmental fate of this compound?

  • Methodology :

  • Hydrolysis Studies : Monitor degradation at pH 5–9 and 25–40°C, with LC-MS tracking byproducts like 4-hydroxyphenoxyacetic acid .
  • Henry’s Law Constant Estimation : Apply headspace gas chromatography to measure volatility (estimated KH ~4.0×10⁴ atm·m³/mol) .
  • Soil Sorption Tests : Batch experiments with varying organic carbon content to determine Koc values .

Q. How do substituent modifications impact cross-coupling reactivity in downstream synthesis?

  • Methodology :

  • Buchwald-Hartwig Amination : Replace the hydroxyl group with amines using Pd catalysts (e.g., Pd(OAc)₂) and ligands (XPhos) .
  • Suzuki-Miyaura Coupling : Introduce aryl/heteroaryl groups at the chloro position with boronic acids and Pd(PPh₃)₄ .
  • Kinetic Studies : Track reaction progress via in situ IR to optimize coupling efficiency .

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